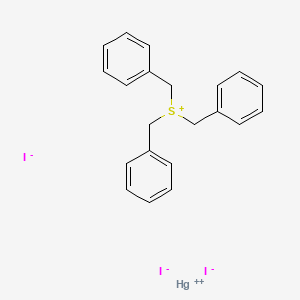
Tribenzylsulfonium iodide mercuric iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribenzylsulfonium iodide mercuric iodide is a chemical compound that combines the properties of tribenzylsulfonium iodide and mercuric iodide
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribenzylsulfonium iodide mercuric iodide can be synthesized through the reaction of tribenzylsulfonium iodide with mercuric iodide. The reaction typically involves mixing an aqueous solution of tribenzylsulfonium iodide with an aqueous solution of mercuric iodide under controlled conditions. The resulting precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pH, and concentration, are carefully monitored to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Tribenzylsulfonium iodide mercuric iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are adjusted based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions yield lower oxidation state products. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Tribenzylsulfonium iodide mercuric iodide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tribenzylsulfonium iodide mercuric iodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, affecting their activity and function. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tribenzylsulfonium iodide mercuric iodide include:
Mercuric chloride: A related mercury compound with similar chemical properties.
Mercuric bromide: Another mercury compound used in similar applications.
Mercuric acetate: A mercury compound with different functional groups but similar reactivity.
Uniqueness
This compound is unique due to its combination of tribenzylsulfonium iodide and mercuric iodide, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other mercury compounds may not be suitable .
Properties
CAS No. |
73926-83-7 |
|---|---|
Molecular Formula |
C21H21HgI3S |
Molecular Weight |
886.8 g/mol |
IUPAC Name |
mercury(2+);tribenzylsulfanium;triiodide |
InChI |
InChI=1S/C21H21S.Hg.3HI/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21;;;;/h1-15H,16-18H2;;3*1H/q+1;+2;;;/p-3 |
InChI Key |
MEYJXTAADZAMBQ-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)C[S+](CC2=CC=CC=C2)CC3=CC=CC=C3.[I-].[I-].[I-].[Hg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437747.png)
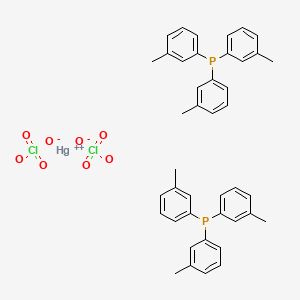
![[3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate](/img/structure/B14437763.png)

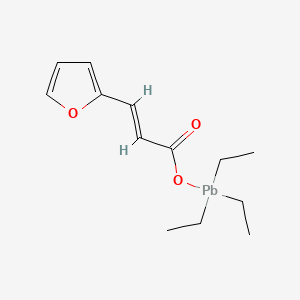
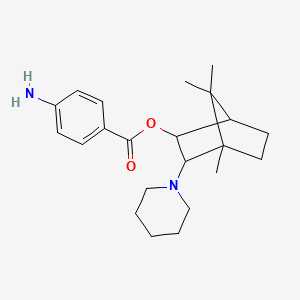
![2,2'-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid](/img/structure/B14437790.png)
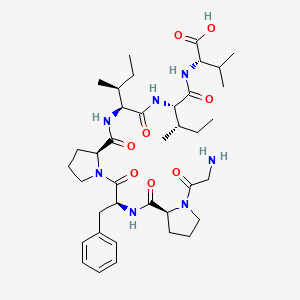
![4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14437808.png)
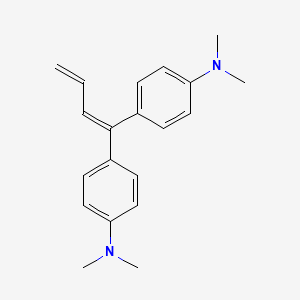

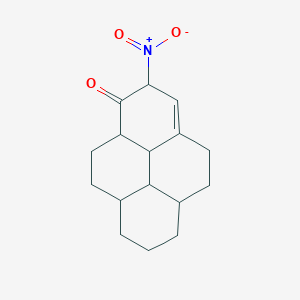
![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)
